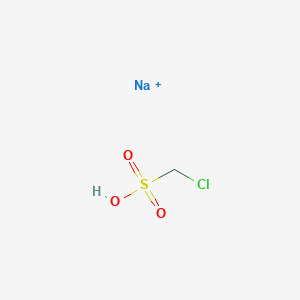

Sodium Chloromethanesulfonate

Overview

Description

Sodium Chloromethanesulfonate is a chemical compound with the molecular formula CH4ClNaO3S. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

Sodium Chloromethanesulfonate (C-1) primarily targets the archaeal community, particularly Methanosarcina spp . This compound has a methanogenic inhibition activity . The inhibitory target of C-1 is different from the well-known methanogenic inhibitor 2-bromoethanesulfonate, which targets methyl-coenzyme M reductase of methanogen .

Mode of Action

This compound (C-1) interacts with its targets by strongly inhibiting the aceticlastic methanogenesis route . This interaction results in significant changes in the archaeal community, particularly Methanosarcina spp .

Biochemical Pathways

The affected biochemical pathway is the aceticlastic methanogenesis route

Result of Action

The primary result of this compound’s action is the inhibition of methane production in flooded soil . In addition, C-1 has a secondary effect of inhibiting the dechlorination of chlorophenols .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of flooded soil . The compound can be used to reduce methane emissions from paddy fields, one of the largest sources in the agricultural sector . Field trials are required as the next development step .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Chloromethanesulfonate can be synthesized through the reaction of chloromethanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Another method involves the condensation of phenols with this compound under microwave irradiation, which is a rapid and efficient process .

Industrial Production Methods: In industrial settings, this compound is produced by treating chloromethanesulfonic acid with sodium hydroxide at elevated temperatures. The reaction mixture is then cooled, and the product is crystallized out of the solution. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium Chloromethanesulfonate undergoes various chemical reactions, including substitution and condensation reactions. It can react with phenols to form sodium aryloxymethanesulfonates under microwave irradiation .

Common Reagents and Conditions:

Substitution Reactions: this compound reacts with phenols in the presence of a base such as sodium hydroxide.

Condensation Reactions: The compound can undergo condensation reactions with various organic molecules, forming new sulfonate derivatives.

Major Products: The major products formed from these reactions include sodium aryloxymethanesulfonates and other sulfonate derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Sodium Chloromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: this compound is employed in the synthesis of antiviral and anticancer drugs.

Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Comparison with Similar Compounds

Sodium Methanesulfonate: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

Sodium Ethanesulfonate: Contains an ethyl group instead of a chloromethyl group, resulting in different reactivity and applications.

Sodium Phenoxymethanesulfonate: Formed by the reaction of Sodium Chloromethanesulfonate with phenols, used as intermediates in organic synthesis.

Uniqueness: this compound is unique due to its chloromethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis and various industrial applications .

Biological Activity

Sodium chloromethanesulfonate (NaClMeSO₃) is a compound with significant biological activity, particularly in its roles as an alkylating agent and a potential inhibitor of methanogenesis. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 162.6 g/mol. It is a sodium salt of chloromethanesulfonic acid, known for its reactivity due to the presence of the sulfonate group and chlorine atom, which contribute to its biological activities.

The biological activity of this compound can be attributed to its ability to act as an alkylating agent. Alkylating agents are known to modify DNA and proteins by adding alkyl groups, leading to various cellular responses including apoptosis and inhibition of cell proliferation. This property makes this compound a candidate for further study in cancer research and other therapeutic applications.

Inhibition of Methanogenesis

Recent studies have highlighted the role of this compound in inhibiting methanogenesis, particularly in agricultural contexts. Methanogenesis is a significant source of methane emissions from paddy fields, contributing to greenhouse gas effects. Research indicates that this compound can inhibit specific methanogenic pathways without significantly altering the overall microbial community structure in flooded soils.

- Case Study : A study demonstrated that treatment with this compound effectively reduced methane production in laboratory settings. The compound was shown to inhibit Methanosarcina species, which are key players in aceticlastic methanogenesis. The inhibitory effect was attributed to the compound's interaction with the archaeal community rather than bacterial populations, suggesting a targeted mechanism of action .

Alkylating Activity

This compound exhibits notable alkylating activity, which has been evaluated through various assays. In vitro studies have shown that it can induce DNA cross-linking and inhibit cell proliferation in cultured cells, such as L1210 leukemia cells. The effective concentration for inducing significant biological effects was determined to be in the low micromolar range .

Toxicity Profile

The toxicity profile of this compound has been assessed through various studies:

- LD50 Values : The compound has an LD50 value (rat, oral) reported at 372 mg/kg, indicating moderate toxicity .

- Irritation Potential : It is classified as a severe skin and eye irritant, necessitating careful handling procedures.

Research Findings Summary

Future Directions

The potential applications of this compound extend beyond its current uses. Future research could explore:

- Pharmaceutical Applications : Investigating its use as an anticancer agent due to its alkylating properties.

- Environmental Impact : Further studies on its role in reducing methane emissions could lead to practical agricultural applications.

- Mechanistic Studies : Detailed investigations into its interaction with specific microbial communities could provide insights into its selective inhibitory effects.

Properties

IUPAC Name |

sodium;chloromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHUICWPSKEMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-63-3 | |

| Record name | sodium chloromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common application of sodium chloromethanesulfonate in organic synthesis?

A1: this compound is commonly employed as a reagent in the synthesis of aryloxymethanesulfonates. [] This class of compounds can serve as useful intermediates in various organic reactions. One research paper details a method utilizing this compound to efficiently synthesize sodium aryloxymethanesulfonates using microwave irradiation. []

Q2: Besides its use in organic synthesis, does this compound have other applications?

A2: Yes, this compound is also utilized in the development of materials with specific properties. For instance, it has been used in the synthesis of zwitterionic antistatic modifiers for polymers like poly(ethylene terephthalate) (PET) and polyamide 6 (PA6). [] These modifiers enhance the antistatic properties of the polymers, reducing static buildup and improving their performance in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.